1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride
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Overview
Description
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C5H8Cl2O2S. This compound is characterized by a cyclopropane ring substituted with a chlorine atom and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane with chlorosulfonic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques to optimize yield and purity .
Chemical Reactions Analysis
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving sulfonyl chlorides.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the sulfonyl chloride group, leading to different chemical properties and uses
The uniqueness of this compound lies in its combination of a cyclopropane ring, chlorine atom, and sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
2680543-13-7 |
---|---|
Molecular Formula |
C5H8Cl2O2S |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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